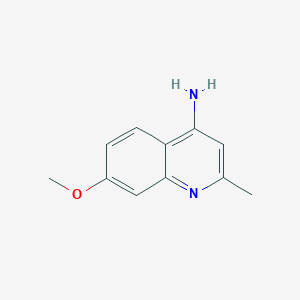

4-Amino-7-methoxy-2-methylquinoline

Description

Historical and Contemporary Significance of Quinoline (B57606) Derivatives in Drug Discovery

The history of quinoline in drug discovery is intrinsically linked to the fight against malaria. Quinine, an alkaloid extracted from the bark of the Cinchona tree, was one of the first effective treatments for this devastating disease and features a quinoline core. researchgate.net This initial success spurred further investigation into synthetic quinoline derivatives, leading to the development of potent antimalarial drugs like chloroquine (B1663885), primaquine, and mefloquine. researchgate.net

In the contemporary era, the significance of quinoline derivatives has expanded far beyond their antimalarial origins. orientjchem.org The quinoline scaffold is now recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netresearchgate.net This has led to the discovery and development of quinoline-based drugs with diverse therapeutic applications. orientjchem.orgnih.gov Researchers continue to explore the vast chemical space of quinoline derivatives, synthesizing novel compounds with enhanced efficacy and selectivity. researchgate.netresearchgate.net The ability to easily modify the quinoline ring system allows for the fine-tuning of pharmacological properties, making it a highly attractive framework for drug design. orientjchem.org

Overview of the Pharmacological Breadth of Quinoline-Based Compounds

The pharmacological activities of quinoline-based compounds are remarkably diverse, spanning a wide range of therapeutic areas. orientjchem.orgnih.gov Beyond their well-established role as antimalarials, quinoline derivatives have demonstrated significant potential as:

Anticancer agents: Many quinoline derivatives exhibit potent antitumor activity through various mechanisms, including the inhibition of topoisomerase and protein kinases. orientjchem.orgekb.eg Camptothecin and its analogs, irinotecan (B1672180) and topotecan, are notable examples of quinoline-containing anticancer drugs. nih.govekb.eg

Antibacterial and Antifungal agents: The fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, are a major class of synthetic broad-spectrum antibacterial agents. nih.govnih.gov Other quinoline derivatives have also shown promise in combating fungal infections. nih.gov

Antiviral agents: Researchers have investigated quinoline derivatives for their potential to inhibit various viruses. nih.gov

Anti-inflammatory agents: Certain quinoline compounds have demonstrated anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders. researchgate.net

Other therapeutic areas: The pharmacological reach of quinolines extends to treatments for leishmaniasis, trypanosomiasis, and even as antipsychotics and antihypertensives. nih.govnih.gov

This broad spectrum of activity underscores the versatility of the quinoline scaffold and its importance in addressing a multitude of health challenges. orientjchem.orgresearchgate.net

Research Rationale and Focus on 4-Amino-7-methoxy-2-methylquinoline as a Promising Scaffold

Within the vast family of quinoline derivatives, 4-aminoquinolines have emerged as a particularly important subclass in medicinal chemistry. frontiersin.org This specific arrangement of a quinoline ring with an amino group at the 4-position has been a cornerstone for the development of numerous bioactive compounds, most notably the antimalarial drug chloroquine. nih.gov The 4-aminoquinoline (B48711) scaffold is considered a privileged structure due to its proven efficacy and the potential for diverse modifications to modulate its biological activity. nih.gov

The focus on This compound stems from the strategic combination of several key structural features. The 4-amino group is a critical pharmacophore known to be essential for the antimalarial activity of many quinoline drugs. asm.org The methoxy (B1213986) group at the 7-position and the methyl group at the 2-position are introduced to potentially enhance the compound's pharmacological profile. The presence of a methoxy group, for instance, can influence a molecule's metabolic stability and its ability to interact with biological targets. ontosight.ai

The rationale for investigating this specific compound lies in the potential for these substitutions to create a novel therapeutic agent with improved properties, such as enhanced potency, a better resistance profile against drug-resistant pathogens, or activity against new therapeutic targets. mdpi.com The modular nature of the 4-aminoquinoline scaffold allows for systematic modifications and the exploration of structure-activity relationships, guiding the design of more effective and targeted drugs. pjps.pk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEFIEPUGGZAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497035 | |

| Record name | 7-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-41-9 | |

| Record name | 7-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 7 Methoxy 2 Methylquinoline and Analogues

Evolution of Quinoline (B57606) Synthesis from Traditional to Modern Approaches

The journey from classical to modern quinoline synthesis reflects a paradigm shift in chemical methodology, prioritizing efficiency, atom economy, and environmental responsibility. While traditional methods laid the essential groundwork, contemporary strategies have refined these processes, offering greater control and broader applicability. tandfonline.comacs.org

The synthesis of the quinoline ring system has long been dominated by several eponymous reactions, which form the bedrock of quinoline chemistry. researchgate.netnih.gov These methods typically involve the cyclization of aniline (B41778) derivatives under acidic conditions and high temperatures. tandfonline.compharmaguideline.com

Key classical methods include:

Skraup Synthesis: This method produces quinoline from aniline, sulfuric acid, glycerol (B35011), and an oxidizing agent. pharmaguideline.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring.

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes. pharmaguideline.commdpi.com It is a versatile method for producing substituted quinolines. nih.gov

Combes Synthesis: This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a quinoline. pharmaguideline.com

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., ketone or ester) in the presence of an acid or base catalyst. pharmaguideline.comijpsjournal.com It is a widely used method for preparing poly-substituted quinolines. eurekaselect.com

Pfitzinger Reaction: In this method, isatin (B1672199) is condensed with a carbonyl compound containing an α-methylene group in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, low yields due to side reactions, and the use of hazardous reagents. tandfonline.comacs.org

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Reactants | Typical Conditions | Primary Product Type |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, High Heat | Unsubstituted or simply substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | 2- and/or 4-substituted quinolines |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Strong Acid (e.g., H₂SO₄) | 2,4-disubstituted quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Ester | Acid or Base Catalyst | Polysubstituted quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base | Quinoline-4-carboxylic acids |

Modern synthetic chemistry has increasingly focused on the direct functionalization of the pre-formed quinoline ring, a strategy that offers greater efficiency and atom economy. mdpi.com Transition metal-catalyzed C-H activation has become a powerful tool for introducing substituents at specific positions with high regioselectivity, which can be difficult to achieve through classical methods. mdpi.comnih.gov

The reactivity of the quinoline N-oxide, a more reactive counterpart to quinoline, has been exploited to achieve selective functionalization. researchgate.net For instance, palladium-catalyzed C-H activation has been used for the C2-arylation of quinoline N-oxides. mdpi.com Similarly, rhodium-catalyzed systems have been developed for the alkylation of quinolines. mdpi.com These advanced methods provide access to a vast library of quinoline derivatives that would be otherwise challenging to synthesize. mdpi.comnih.gov The development of these techniques is crucial for creating complex molecules and fine-tuning the properties of quinoline-based compounds. acs.org

Green Chemistry Principles in the Synthesis of Quinoline Derivatives

In response to the environmental impact of traditional chemical syntheses, green chemistry principles have been increasingly integrated into the production of quinoline derivatives. tandfonline.comacs.org This shift involves the use of alternative energy sources, environmentally benign solvents, and recyclable catalysts to reduce waste and hazard. ijpsjournal.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. benthamdirect.comacs.orgingentaconnect.com The application of microwave irradiation can efficiently drive reactions that would otherwise require prolonged heating using conventional methods. nih.govbenthamdirect.com

For example, a catalyst-free, one-pot condensation of benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate (B1210297), and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation (8-10 minutes) afforded quinoline derivatives with excellent yields of 88-96%. tandfonline.com In contrast, the same reaction under classical heating required 4-6 hours and resulted in lower yields (72-90%). tandfonline.com Another study demonstrated the synthesis of substituted quinolines in 10 minutes with 72-96% yield using a montmorillonite (B579905) K-10 solid acid catalyst under microwave conditions. tandfonline.com These examples highlight the significant efficiency gains of MAOS in quinoline synthesis. benthamdirect.comingentaconnect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reactants | Catalyst/Medium | Method | Time | Yield (%) | Reference |

| 2,6-diaminotoluene, glycerol | H₂SO₄, As₂O₅ | Conventional | 4 h | 45% | nih.gov |

| 2,6-diaminotoluene, glycerol | H₂SO₄, As₂O₅ | Microwave | 15 min | 45% | nih.gov |

| Benzene-1,3-diol, aldehyde, etc. | Ethanol (catalyst-free) | Conventional | 4–6 h | 72–90% | tandfonline.com |

| Benzene-1,3-diol, aldehyde, etc. | Ethanol (catalyst-free) | Microwave | 8–10 min | 88–96% | tandfonline.com |

| Anilines, aldehydes, alkynes | Montmorillonite K-10 | Microwave | 10 min | 72–96% | tandfonline.com |

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. tandfonline.com Consequently, significant research has focused on developing solvent-free reaction conditions or employing environmentally benign solvents like water, ethanol, or ionic liquids. ijpsjournal.comtandfonline.com

Solvent-free synthesis of quinolines has been successfully achieved using various catalysts. One approach utilized bismuth(III) chloride (BiCl₃) to promote the Friedländer reaction between an o-aminoaryl ketone and an α-methylene ketone under thermal, solvent-free conditions, producing polysubstituted quinolines in excellent yields. eurekaselect.com Another study employed caesium iodide (CsI) as an efficient catalyst for the reaction of 2-aminoacetophenone (B1585202) with ketones under solvent-free conditions, highlighting advantages such as clean reactions, simple methodology, and short reaction times. researchgate.net Zeolites, such as Hβ, have also been used as heterogeneous catalysts for solvent-free quinoline synthesis, with the added benefit of being reusable for multiple cycles without significant loss of activity. rsc.orgrsc.org The use of water as a green solvent has also been explored; for example, pyrimido[4,5-b]quinolones have been synthesized in high yields by reacting 6-amino-1,3-dimethyluracil, aldehydes, and dimedone in water. tandfonline.com

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry, minimizing waste and reducing costs. nih.govacs.org Nanocatalysis, in particular, has gained significant traction due to the unique properties of nanomaterials, such as high surface-area-to-volume ratios and enhanced catalytic activity. acs.orgnih.gov

Magnetic nanoparticles are especially advantageous as they can be easily separated from the reaction mixture using an external magnet and reused over several cycles. nih.govnih.gov For instance, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being recoverable and reusable for five cycles without losing activity. nih.gov Similarly, nano copper(II) oxide (CuO) powder has been used as an inexpensive and recyclable catalyst for the synthesis of quinoline-2,3-dicarboxylates, proving effective for up to four cycles. rsc.org Other systems, like a copper catalyst supported on ceria (Cu/CeO₂), have been developed for the acceptorless dehydrogenative coupling of alcohols to form quinolines, offering a recyclable and efficient alternative to precious metal catalysts. nih.gov These nanocatalytic systems represent a significant step towards truly sustainable and efficient methods for synthesizing quinoline derivatives. acs.orgnih.gov

Table 3: Examples of Recyclable Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Solvent | Yield (%) | Recyclability | Reference |

| Fe₃O₄ NPs-cell | Three-component reaction | Water | 88–96% | 5 cycles, no activity loss | nih.gov |

| Nano CuO powder | Reaction of 2-aminocarbonyls & acetylenedicarboxylates | Acetonitrile | up to 93% | 4 cycles | rsc.org |

| Hβ zeolite | Cyclization of ketones & 2-aminobenzophenones | Solvent-free | High | 5 cycles, no significant loss | rsc.orgrsc.org |

| Cu/CeO₂ | Acceptorless Dehydrogenative Coupling | Toluene | >90% | Confirmed | nih.gov |

| Fe₃O₄@Urea/HITh-SO₃H MNPs | Friedländer reaction | Solvent-free | High to excellent | Confirmed | nih.gov |

Organocatalysis and Metal-Free Protocols

In the quest for more sustainable and cost-effective synthetic routes, metal-free protocols for quinoline synthesis have gained prominence. These methods circumvent the need for transition metals, which can be expensive and pose challenges regarding toxicity and removal from the final product.

A notable metal-free strategy involves the functionalization of C(sp³)–H bonds and a subsequent tandem cyclization reaction. nih.govacs.org This approach can utilize readily available starting materials like 2-methylquinolines and 2-styrylanilines. The reaction is typically promoted by iodine (I₂) and an oxidant such as tert-butyl hydroperoxide (TBHP) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org This method is valued for its good functional group tolerance and potential for large-scale synthesis. nih.govacs.org

The proposed mechanism for this transformation begins with the generation of radical species from the interaction of I₂ and TBHP. nih.govacs.org The N-heteroaromatic methane (B114726) (e.g., a 2-methylquinoline) undergoes tautomerization to its enamine form. Iodine then adds to the enamine to create a benzylic iodide intermediate, which undergoes a Kornblum-type oxidation to yield an aldehyde. This aldehyde then reacts with the 2-styrylaniline in a cyclization cascade to form the final functionalized quinoline product. nih.govacs.org This protocol highlights an efficient and environmentally friendly pathway to valuable quinoline structures without transition metal catalysis. nih.gov

Targeted Synthetic Strategies for 4-Aminoquinoline (B48711) Derivatives

The development of targeted synthetic strategies is crucial for producing structurally diverse 4-aminoquinoline libraries for drug discovery. These methods range from traditional nucleophilic aromatic substitution to modern multi-component and metal-catalyzed reactions, each offering distinct advantages in terms of scope and efficiency. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes

The classical and most established method for synthesizing 4-aminoquinolines is through a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govnih.gov This pathway involves the direct coupling of a 4-haloquinoline, typically 4-chloroquinoline (B167314), with a desired primary or secondary amine. nih.gov The reaction proceeds via an addition-elimination mechanism where the amine acts as the nucleophile, attacking the electron-deficient C4 position of the quinoline ring, leading to the displacement of the halide leaving group. nih.govyoutube.com

Historically, these reactions are often conducted under harsh conditions, such as high temperatures (100–160 °C), either neat or in the presence of a high-boiling solvent like phenol. nih.govacs.org While effective, this method can present challenges, including difficult product isolation, as reaction mixtures often solidify upon cooling, necessitating extensive acid/base extractions to remove byproducts and excess reagents. acs.org Despite these drawbacks, the SNAr route remains a fundamental and widely used strategy due to the accessibility of the starting materials. nih.govmdpi.com

One-Pot Multi-Component Annulation and Cyclization Reactions

To enhance synthetic efficiency and reduce operational steps, one-pot multi-component reactions have emerged as a powerful tool for constructing complex molecules like 4-aminoquinolines from simple precursors. These strategies combine several reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents.

One such approach is the copper-catalyzed cascade cyclization of 2-aminobenzonitriles with nitroolefins. cornell.edu This reaction proceeds through a sequence of Michael addition, intramolecular cyclization, and subsequent oxidation to furnish the 4-aminoquinoline core in moderate to excellent yields under mild, base-free conditions. cornell.edu Another powerful strategy is the palladium-catalyzed one-pot synthesis of 4-quinolones from 2'-bromoacetophenones and amides. acs.orgnih.gov This sequential process involves a Pd-catalyzed amidation followed by a base-promoted intramolecular cyclization, providing a general method for accessing a wide range of substituted quinolones which can be precursors to 4-aminoquinolines. acs.orgnih.gov Such multi-component approaches are highly valued for their operational simplicity and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

Transition Metal-Catalyzed Coupling and Cyclization Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder and more versatile alternatives to classical methods. Palladium and copper catalysts, in particular, are extensively used for C-N and C-C bond formation in the assembly of the 4-aminoquinoline scaffold. nih.govnih.gov

Palladium catalysis offers a mild and highly efficient alternative to the harsh conditions of traditional SNAr reactions for the synthesis of 4-aminoquinolines. nih.govacs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for this purpose. A typical catalyst system involves a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a bulky electron-rich phosphine (B1218219) ligand such as DPEphos, with a base like potassium phosphate (B84403) (K₃PO₄). nih.govacs.org

This methodology allows the coupling of various 4-haloquinolines with a wide array of primary and secondary amines under significantly milder conditions (e.g., 85 °C in dioxane) compared to SNAr protocols. acs.org A key advantage is the simplified purification process; the crude reaction mixture can often be directly adsorbed onto silica (B1680970) gel for chromatography, avoiding aqueous workups. acs.org This makes the method particularly suitable for parallel synthesis and the creation of compound libraries. acs.org Furthermore, palladium-catalyzed multicomponent domino reactions have been developed, such as the tandem conjugate addition/cyclization of in-situ generated β-(2-aminoaryl)acrylates with organohalides, to produce 2-aryl-4-dialkylaminoquinolines. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Amination of 4-Haloquinolines

This table illustrates typical conditions based on established protocols for the Pd-catalyzed synthesis of 4-aminoquinolines. nih.govacs.org

| Entry | Quinoline Substrate | Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| 1 | 4-Bromoquinoline | Primary Alkylamine | Pd(OAc)₂ / DPEphos | K₃PO₄ | Dioxane | 85 |

| 2 | 4-Chloroquinoline | Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 |

| 3 | 7-Chloro-4-iodoquinoline | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90 |

Copper-catalyzed reactions represent another cornerstone of modern synthetic chemistry for forming C-N bonds, often providing a cost-effective alternative to palladium. Ullmann-type couplings, which traditionally involve the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures, have been refined into more efficient catalytic processes.

Modern copper-catalyzed methods enable the amination of C-H bonds, a highly atom-economical approach. For instance, using an 8-aminoquinoline (B160924) directing group, copper catalysts like Cu(OAc)₂ can facilitate the amination of β-C(sp²)-H bonds of benzoic acid derivatives with a wide variety of amines, using air as the terminal oxidant. acs.org Another powerful strategy is the copper-catalyzed tandem cyclization of 2-aminobenzonitriles and nitroolefins to directly access 4-aminoquinoline derivatives. cornell.edu Additionally, an example of a Hartwig-Buchwald type coupling using a copper catalyst has been reported for the synthesis of 4-aminoquinolines from 4-haloquinolines, utilizing CuI and formamide (B127407) as the source of the amino group. nih.gov These transformations highlight the versatility of copper in constructing the 4-aminoquinoline core through various mechanistic pathways. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions for Aminoquinoline Synthesis

This table summarizes different copper-catalyzed approaches for synthesizing aminoquinoline derivatives and related structures.

| Reactants | Catalyst | Additive/Oxidant | Solvent | Reaction Type | Ref. |

| Benzoic acid derivative (with 8-aminoquinoline directing group) + Amine | Cu(OAc)₂ or (CuOH)₂CO₃ | Air (O₂) | Dichloroethane | C-H Amination | acs.org |

| 4-Haloquinoline + Formamide | CuI | 2-Aminoethanol | N/A | C-N Coupling | nih.gov |

| 2-Aminobenzonitrile + Nitroolefin | Copper Catalyst | N/A (Oxidative Cyclization) | N/A | Tandem Cyclization | cornell.edu |

| Unactivated Alkene + Alkylamine Precursor + CO | Copper Catalyst | Lewis Acid | Methanol | Amino-alkoxycarbonylation | nih.gov |

Iron-Catalyzed Sustainable Methods

While specific iron-catalyzed methods for the direct synthesis of 4-Amino-7-methoxy-2-methylquinoline are not extensively detailed in the provided search results, the broader context of sustainable metal-catalyzed reactions for 4-aminoquinoline synthesis is a prominent theme. Research has focused on developing more environmentally friendly and cost-effective alternatives to traditional palladium or copper catalysts. Iron, being abundant and less toxic, is an attractive candidate for such sustainable methods. The general principles of these reactions often involve the coupling of an appropriately substituted aniline with a suitable partner to form the quinoline core, followed by or concurrent with the introduction of the amino group at the 4-position.

The development of robust synthetic routes to key intermediates is crucial for these methodologies. For instance, the synthesis of 7-substituted-4-chloroquinolines, which can then undergo amination, often relies on metal-assisted coupling reactions. acs.org While palladium, copper, and other metals are commonly mentioned, the drive towards sustainability suggests that iron-catalyzed versions of these reactions are a key area of ongoing research.

Dehydrogenative Amination and Rearrangement Reactions

Dehydrogenative amination has emerged as a powerful tool for the synthesis of 4-aminoquinolines. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. A notable example involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines. frontiersin.orgnih.gov This reaction, using palladium(II) acetate with an oxidant like copper(II) acetate, allows for the formation of 4-aminoquinolines with good yields and excellent functional group tolerance. frontiersin.orgnih.gov This method has been successfully applied to the synthesis of known antimalarial drugs. frontiersin.orgnih.gov

Rearrangement reactions also offer a pathway to the 4-aminoquinoline scaffold. Although less direct for the specific target compound, these reactions are part of the broader synthetic arsenal. One of the foundational methods for quinoline synthesis, which can be adapted, is the Conrad-Limpach reaction, where an aniline reacts with a β-ketoester. Modifications and alternative cyclization strategies are continually being explored to improve yields and substrate scope. orgsyn.org

Table 1: Comparison of Synthetic Methodologies for 4-Aminoquinolines

| Methodology | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative Amination | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline | Good yields, excellent group tolerance, applied to drug synthesis. | frontiersin.orgnih.gov |

| Nucleophilic Aromatic Substitution | Various, including microwave-assisted | Direct coupling of 4-chloroquinolines with amines, good yields. | frontiersin.orgnih.gov |

| Ullmann Coupling | CuI, Cs₂CO₃ | Generates diaryl ether linkages at the 7-position. | acs.org |

| Suzuki Coupling | PdCl₂(dppf), Cs₂CO₃ | Forms biaryl structures at the 7-position. | acs.org |

| Negishi Coupling | Pd(PPh₃)₄ | Creates alkylaryl substitutions at the 7-position. | acs.org |

Introduction of Methoxy (B1213986) Substituents (e.g., methylation of 4-hydroxyquinolines)

The introduction of a methoxy group, specifically at the 7-position of the quinoline ring, is a critical step in the synthesis of this compound. A common and effective strategy involves the methylation of a corresponding 4-hydroxyquinoline (B1666331) precursor. nih.govmdpi.com The synthesis of the 4-hydroxyquinoline intermediate itself can be achieved through various methods, including the cyclization of an appropriate aniline derivative. For instance, 3-methoxyaniline can be used as a starting material to generate a 7-methoxy-4-hydroxyquinoline. google.com

Once the 4-hydroxy-7-methoxy-2-methylquinoline is obtained, it can be converted to the corresponding 4-chloro derivative, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.edu This 4-chloroquinoline is then a versatile intermediate for nucleophilic aromatic substitution with an amine to furnish the final this compound product. frontiersin.orgucsf.edu

The methylation step itself can be performed using various methylating agents. Studies on the methylation of similar 4-hydroxyquinoline systems have shown that the reaction can be regioselective. For example, the S-methylation of a 4-hydroxy-2-thioxoquinoline derivative has been demonstrated, followed by O- or N-methylation. mdpi.com The choice of reagents and reaction conditions is crucial to ensure the desired methoxy substituent is introduced at the correct position.

Table 2: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis | Typical Reagents for Formation/Reaction | Reference |

|---|---|---|---|

| 4-Hydroxy-7-methoxy-2-methylquinoline | Precursor to the 4-amino derivative | From cyclization of 3-methoxyaniline derivatives | nih.govgoogle.com |

| 4-Chloro-7-methoxy-2-methylquinoline | Intermediate for amination | POCl₃ | ucsf.edu |

| 3-Methoxyaniline | Starting material for the quinoline core | Reacted with a β-ketoester or equivalent | google.com |

| Methylating Agent (e.g., Methyl Iodide) | Introduces the methoxy group | Used in the methylation of a hydroxyl group | mdpi.com |

| Amine | Source of the 4-amino group | Reacts with the 4-chloroquinoline intermediate | frontiersin.orgucsf.edu |

Structure Activity Relationship Sar Studies of 4 Amino 7 Methoxy 2 Methylquinoline Analogues

Positional and Electronic Effects of Substituents on Biological Potency

The biological potency of 4-aminoquinoline (B48711) analogues is profoundly influenced by the nature, position, and electronic properties of substituents on the quinoline (B57606) ring. In the context of antimalarial activity, the presence of an electron-withdrawing group at the 7-position is a critical determinant of efficacy. youtube.com

Studies on various 7-substituted 4-aminoquinolines have revealed that electron-withdrawing groups can lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.govresearchgate.net This modulation of basicity is thought to be crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. nih.govresearchgate.netnih.gov For instance, the quinoline nitrogen pKa can range from 6.28 for a nitro derivative to 8.36 for an amino derivative. nih.govresearchgate.net

The type of halogen at the 7-position also plays a significant role. 7-iodo and 7-bromo analogues have demonstrated comparable activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives generally exhibit reduced activity. nih.gov

Substitutions at other positions on the quinoline ring can be detrimental to activity. For example, introducing a methyl group at the 3-position or any substituent at the 8-position has been shown to decrease or abolish antimalarial activity, respectively. youtube.com

The following table summarizes the effects of various substituents on the antimalarial activity of 4-aminoquinoline analogues:

| Substituent Position | Substituent Type | Effect on Antimalarial Activity | Reference |

| 7 | Electron-withdrawing (e.g., Cl, Br, I) | Essential for high potency | youtube.com |

| 7 | Electron-withdrawing (e.g., NO2) | Lowers pKa, potentially affecting drug accumulation | nih.govresearchgate.net |

| 7 | Electron-donating (e.g., NH2) | Increases pKa | nih.govresearchgate.net |

| 7 | F, CF3 | Generally less active than Cl, Br, I analogues | nih.gov |

| 3 | Methyl | Decreases activity | youtube.com |

| 8 | Any substituent | Abolishes activity | youtube.com |

Influence of the 7-Methoxy Group on Pharmacological Profile

The presence of a methoxy (B1213986) group at the 7-position of the quinoline ring has a notable impact on the pharmacological profile of 4-aminoquinoline analogues. In the context of antimalarial activity, most 7-methoxy-4-aminoquinolines have been found to be largely inactive against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This contrasts sharply with the potent activity observed with 7-chloro analogues.

However, the influence of the 7-methoxy group is not universally negative across all biological activities. In the realm of anticancer research, certain 7-chloroquinoline (B30040) hydrazones, which are structurally related to 4-aminoquinolines, have shown significant cytotoxic activity. nih.gov The replacement of a 5-methoxy group with other substituents in some of these hydrazone series has been shown to modulate their anticancer effects, highlighting the nuanced role of methoxy substituents in determining the pharmacological profile. nih.gov

The following table provides a comparative overview of the activity of 7-methoxy and 7-chloro-4-aminoquinoline analogues:

| 7-Substituent | Biological Activity | Observed Effect | Reference |

| Methoxy (OMe) | Antimalarial | Largely inactive against P. falciparum | nih.gov |

| Chloro (Cl) | Antimalarial | Potent activity against P. falciparum | nih.gov |

| Methoxy (in related hydrazones) | Anticancer | Modulates cytotoxic activity | nih.gov |

Significance of the 2-Methyl and 4-Amino Functionalities

The 2-methyl and 4-amino groups are fundamental components of the 4-Amino-7-methoxy-2-methylquinoline scaffold, and their presence is crucial for its characteristic chemical properties and biological interactions.

The 4-amino group is a cornerstone of the antimalarial activity of this class of compounds. acs.org It is believed to be essential for the molecule's ability to complex with heme, a critical step in preventing its detoxification by the malaria parasite. acs.org The basicity of the 4-amino group, along with the side chain attached to it, is also vital for the drug's accumulation within the acidic parasitic food vacuole. acs.org

The table below highlights the established roles of the 2-methyl and 4-amino functionalities:

| Functional Group | Significance | Reference |

| 4-Amino Group | Essential for antimalarial activity, heme complexation, and drug accumulation. | acs.org |

| 2-Methyl Group | Contributes to the overall electronic and steric profile of the quinoline ring. | pharmacompass.com |

Stereochemical Considerations and Chiral Influences

While the core structure of this compound is achiral, the introduction of chiral centers, often within the side chain attached to the 4-amino group, can lead to stereoisomers with distinct biological activities. The spatial arrangement of atoms in these chiral analogues can significantly influence their interaction with biological targets, which are themselves chiral.

Although specific studies focusing solely on the stereochemistry of this compound analogues are not extensively detailed in the provided search results, the principle of chiral discrimination is a fundamental concept in pharmacology and medicinal chemistry that would apply to this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These models can be invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.govnih.gov

Hologram Quantitative Structure-Activity Relationship (HQSAR)

Hologram QSAR (HQSAR) is a 2D-QSAR method that has been successfully applied to 4-aminoquinoline analogues. nih.gov A key advantage of HQSAR is that it does not require molecular alignment or knowledge of the bioactive conformation, which can be significant hurdles in 3D-QSAR studies. nih.gov

In studies of 7-chloro-4-aminoquinolines with anti-tuberculosis activity, HQSAR models have been developed considering the amino-imino tautomerism of the 4-aminoquinoline moiety. nih.gov These models have demonstrated good statistical significance, with high cross-validated correlation coefficients (q²) and squared correlation coefficients (r²), indicating their predictive power. nih.gov

The following table presents the statistical parameters of HQSAR models for the amino and imino tautomers of 7-chloro-4-aminoquinolines:

| Tautomer | q² | r² | Standard Error (SE) | Cross-validated SE (SEcv) | Reference |

| Amino (I) | 0.80 | 0.97 | 0.12 | 0.32 | nih.gov |

| Imino (II) | 0.77 | 0.98 | 0.10 | 0.35 | nih.gov |

Prediction of Activity Based on Molecular Descriptors

QSAR models rely on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with biological activity, it is possible to identify the key features that drive potency.

For 4-aminoquinoline antimalarials, studies have shown that hydrophilic properties are crucial for predicting activity against chloroquine-sensitive strains of P. falciparum. nih.govnih.gov This aligns with the hypothesis that accumulation in the parasite's food vacuole is a key determinant of activity. nih.gov Additionally, models have suggested that "softer" compounds, which are more polarizable, tend to exhibit improved activity against both sensitive and resistant strains. nih.govnih.gov

Key molecular descriptors and their influence on the antimalarial activity of 4-aminoquinolines are summarized below:

| Molecular Descriptor | Influence on Activity | Parasite Strain | Reference |

| Hydrophilicity | Crucial for predicting activity | Chloroquine-sensitive (NF54) | nih.govnih.gov |

| Molecular "Softness" | "Softer" compounds tend to have improved activity | Both chloroquine-sensitive and -resistant | nih.govnih.gov |

Tautomerism and its Impact on Biological Activity Profiles

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study of 4-aminoquinoline derivatives. Specifically, the 4-aminoquinoline scaffold, central to the structure of this compound, can exist in two primary tautomeric forms: the amino form and the imino form. This equilibrium is not merely a chemical curiosity; it can significantly influence the molecule's biological activity by altering its shape, electronic properties, and hydrogen bonding capabilities, which in turn affect its interaction with biological targets.

Amino-Imino Tautomerism

The two principal tautomers of the 4-aminoquinoline core are the external 4-aminoquinoline (amino tautomer I) and the 4-imino-1,4-dihydroquinoline (imino tautomer II). The amino form is generally considered to be the more stable and predominant tautomer under normal physiological conditions. However, the position of this equilibrium can be influenced by various factors, including the substitution pattern on the quinoline ring and the electronic properties of the substituents.

For instance, in a comprehensive study on a series of 7-chloro-4-aminoquinoline derivatives, which are structurally analogous to this compound, the potential for both tautomers to interact with biological targets was explored through quantitative structure-activity relationship (QSAR) modeling. nih.gov This research highlights that while one tautomer may be more stable in isolation, the less stable tautomer can still be the biologically active form if it has a higher affinity for the target receptor.

Impact on Biological Activity

The biological implications of this tautomeric equilibrium are profound. The different spatial arrangement of atoms and hydrogen bond donors/acceptors in the amino and imino forms can lead to differential binding affinities for enzymes or receptors. This was demonstrated in the QSAR analysis of 7-chloro-4-aminoquinolines against Mycobacterium tuberculosis. nih.gov In this study, separate models were generated for both the amino and imino tautomers to determine which form better correlated with the observed anti-mycobacterial activity.

The statistical robustness of both models indicated that both tautomeric forms are relevant for describing the biological activity. nih.gov However, the model derived from the imino tautomer (Tautomer II) showed the best performance in predicting the activity of external test set compounds. nih.gov This suggests that the imino form may be the key conformation for interaction with the mycobacterial target. nih.gov The study also pointed out that fragments like the hydrazine (B178648) moiety and bulky substituents on the phenyl ring, such as a methoxy group, are important for enhancing biological activity. nih.gov

The following data tables present the statistical results from the hologram quantitative structure-activity relationship (HQSAR) analysis performed on both the amino and imino tautomers of a series of 7-chloro-4-aminoquinoline derivatives, providing insight into the predictive power of models based on each tautomer. nih.gov

Table 1: HQSAR Statistical Indices for Tautomer Models

| Model | q² (LOO) | r² | SE | SEcv |

| Tautomer I (Amino) | 0.80 | 0.97 | 0.12 | 0.32 |

| Tautomer II (Imino) | 0.77 | 0.98 | 0.10 | 0.35 |

q² (LOO): Leave-one-out cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SE: Standard error of the estimate; SEcv: Cross-validated standard error. Data sourced from a study on 7-chloro-4-aminoquinolines. nih.gov

Table 2: Summary of HQSAR Statistical Indexes for Various Fragment Distinctions (FD) for both Tautomer Models

| Tautomer | Fragment Distinction | q² | r² | N |

| I (Amino) | Atoms/Bonds | 0.77 | 0.96 | 34 |

| Atoms/Bonds/Connections | 0.80 | 0.97 | 34 | |

| Atoms/Connections | 0.79 | 0.96 | 34 | |

| Bonds/Connections | 0.75 | 0.96 | 34 | |

| II (Imino) | Atoms/Bonds | 0.77 | 0.98 | 34 |

| Atoms/Bonds/Connections | 0.77 | 0.98 | 34 | |

| Atoms/Connections | 0.76 | 0.98 | 34 | |

| Bonds/Connections | 0.76 | 0.97 | 34 |

N: Number of components in the training set. Data sourced from a study on 7-chloro-4-aminoquinolines. nih.gov

The data presented in these tables underscores the importance of considering tautomerism in the design of new 4-aminoquinoline-based therapeutic agents. The ability of both the amino and imino forms to contribute to the biological activity profile suggests that a comprehensive understanding of this equilibrium is essential for predicting and optimizing the efficacy of compounds like this compound. While the specific influence of the 7-methoxy and 2-methyl groups on the tautomeric preference of this compound has not been explicitly detailed in the cited literature, the foundational principles derived from closely related analogs provide a strong basis for further investigation.

Based on a thorough review of available scientific literature, there is a significant lack of specific published research data concerning the preclinical biological activities of the chemical compound this compound.

While the quinoline scaffold and its various derivatives are subjects of extensive research in medicinal chemistry, studies focusing explicitly on the antimicrobial and anticancer properties of this compound are not present in the accessible scientific domain. Research in this area tends to concentrate on related but structurally distinct molecules, such as other 4-aminoquinoline derivatives, 7-methoxyquinoline (B23528) compounds with different substitutions, or quinolines with alternative functional groups.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline for the following sections:

Preclinical Biological Activities and Therapeutic Potential

Anticancer Activity

Inhibition of Cell Migration

Without dedicated studies on 4-Amino-7-methoxy-2-methylquinoline, any attempt to generate content for these specific subsections would involve extrapolation from related compounds, which would not meet the required standards of scientific accuracy for the specified molecule. Therefore, in the absence of direct research evidence, this article cannot be constructed as requested.

Antimalarial Activity

The 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.govacs.org These compounds are highly effective against the erythrocytic stages of all Plasmodium species. nih.gov The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the digestive vacuole of Plasmodium falciparum. nih.govnih.gov However, the emergence of drug-resistant strains has necessitated the development of new analogues and combination therapies. nih.govasm.org Modifications to the 4-aminoquinoline structure, such as altering the side chain, have been explored to overcome resistance. nih.gov

A number of studies have demonstrated the in vitro efficacy of 4-aminoquinoline derivatives against both drug-sensitive and drug-resistant strains of P. falciparum. For instance, a series of 4-aminoquinoline hydrazone analogues showed significant antimalarial activity against the multidrug-resistant K1 strain, with IC50 values ranging from 0.026 to 0.219 μM after 72 hours of exposure. nih.gov The lead compound from this series, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, also demonstrated comparable activity against the 3D7 (chloroquine-sensitive) and Dd2 (multidrug-resistant) strains, indicating a lack of cross-resistance. nih.gov

Similarly, a novel series of 4-N-methylaminoquinoline analogues displayed potent activity, with nine compounds showing IC50 values below 0.5 μM against both the 3D7 and K1 strains, with acceptable cytotoxicity. nih.gov The introduction of a methyl group at the 4-amino position appears to be well-tolerated and may contribute to reduced toxicity. nih.govacs.org Another study on new 4-aminoquinoline derivatives identified compounds with greater antiplasmodial activity than chloroquine against both sensitive (3D7) and resistant (K1 and W2) strains. nih.gov

Interactive Table: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives

| Compound Type | P. falciparum Strain | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| 4-aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 0.026 - 0.219 | 72 | nih.gov |

| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | 3D7, Dd2 | Similar to K1 | Not Specified | nih.gov |

| 4-N-methylaminoquinoline analogues | 3D7, K1 | < 0.5 | Not Specified | nih.gov |

The in vivo antimalarial potential of 4-aminoquinoline derivatives has been evaluated in various murine models. nih.gov In a study involving P. yoelii NL (non-lethal) infected mice, treatment with 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline resulted in the suppression of parasitemia. nih.gov Another investigation using a multidrug-resistant strain of Plasmodium yoelii nigeriensis in Swiss mice showed that several 4-N-methylaminoquinoline compounds produced significant parasite inhibition by day 4 post-infection. nih.gov Notably, one compound achieved 100% parasite inhibition on day 4, and two of the five treated mice were cured. nih.govacs.org

Furthermore, the racemic mixture (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) demonstrated excellent antimalarial activity in a murine model, affording a 100% cure rate. nih.gov The Peters' 4-day suppressive test is a standard method used to evaluate the in vivo antimalarial activity of compounds in mice infected with P. berghei. nih.gov

Interactive Table: In Vivo Efficacy of 4-Aminoquinoline Derivatives in Murine Malaria Models

| Compound/Derivative | Murine Model | Parasite Strain | Key Finding | Reference |

|---|---|---|---|---|

| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | Mice | P. yoelii NL | Suppression of parasitemia | nih.gov |

| 4-N-methylaminoquinoline analogues | Swiss mice | P. yoelii nigeriensis (multidrug-resistant) | Significant parasite inhibition by day 4; one compound showed 100% inhibition | nih.govacs.org |

Antiparasitic Activity (e.g., Leishmanicidal Potential)

The 4-aminoquinoline scaffold has shown promise as a versatile base for developing agents against various parasites, including Leishmania. nih.gov Research has indicated that these compounds can be highly active and selective, targeting key aspects of parasite survival. nih.gov Specifically, 8-aminoquinolines are recognized as an important class of antiparasitic agents with broad utility. nih.govnih.gov

One particular racemic compound, (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate, and its individual enantiomers have been evaluated for their activity in a murine model of Leishmania donovani infection. nih.govnih.gov The study found that the (-)-enantiomer was several-fold more active than the (+)-enantiomer. nih.govnih.gov

Antiviral Activity

The quinoline (B57606) nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in many bioactive compounds, including those with antiviral properties. nih.gov Research has been conducted on various quinoline derivatives to assess their potential against different viruses.

One study focused on the synthesis and antiviral activity of pyrazolo[3,4-d]pyrimidine analogues, which are structurally related to quinolines. nih.gov The evaluation of these compounds revealed that a thiocarboxamide acyclic nucleoside derivative was the most potent, showing activity against human cytomegalovirus and herpes simplex virus type 1. nih.gov Another investigation identified 7-aminoquinolines as a novel class of agents active against herpes viruses. acs.org

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Methotrexate, a compound containing a quinoline-like structure, is used as an anti-inflammatory agent in non-neoplastic disorders. nih.gov

A study on 4-hydroxy-7-methoxycoumarin, a compound with a structural resemblance to the quinoline core, demonstrated significant anti-inflammatory effects in LPS-activated macrophages. nih.govresearchgate.net This compound was found to reduce the production of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.net The mechanism of action involves the downregulation of NF-κB activation and the decreased phosphorylation of certain MAPKs. nih.govresearchgate.net Similarly, a library of pyrazolo[1,5-a]quinazoline compounds, which are structurally analogous to quinolines, was screened for their ability to inhibit NF-κB transcriptional activity, identifying several compounds with anti-inflammatory potential. mdpi.com

Research on Anti-Tubercular Activity of this compound Remains Limited

Investigations into related compounds, such as 7-chloro-4-aminoquinolines, have shown some promise in anti-mycobacterial studies. nih.govdntb.gov.uaresearchgate.net For instance, various derivatives of 7-chloro-4-aminoquinoline have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with some showing moderate activity. nih.gov These studies often involve creating a series of related compounds to explore structure-activity relationships, which can help in designing more potent drugs. nih.govdntb.gov.ua

Similarly, other heterocyclic compounds like coumarin (B35378) hybrids have also been explored for their potential against tuberculosis. mdpi.com Research in these areas highlights the ongoing effort to identify new chemical entities to combat the global health threat of tuberculosis, particularly with the rise of drug-resistant strains. researchgate.net However, this body of research does not extend to the specific anti-tubercular profile of this compound.

The absence of dedicated studies on this compound means that no data tables detailing its efficacy against M. tuberculosis can be compiled at this time. Further preclinical investigations would be necessary to determine if this compound possesses any significant anti-tubercular activity and to understand its potential as a therapeutic agent.

Mechanistic Investigations of Biological Action

Identification and Elucidation of Molecular Targets

The molecular targets of 4-aminoquinoline (B48711) derivatives are diverse and are often linked to their therapeutic effects. One key area of investigation has been their role as kinase inhibitors. For instance, a series of 4-aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator of immune signaling. semanticscholar.orgnih.gov Compound 14 in one study, a 4-aminoquinoline-based derivative, demonstrated high affinity and excellent selectivity for RIPK2, with an IC50 value of 5.1 ± 1.6 nM. semanticscholar.orgnih.gov This highlights the potential of the 4-aminoquinoline scaffold in designing targeted kinase inhibitors.

Another significant molecular target for quinoline (B57606) derivatives is tubulin. nih.govscienceopen.com Certain 4-(N-cycloamino)quinazolines, which share structural similarities with 4-aminoquinolines, have been identified as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govscienceopen.com For example, compound 5f , 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited potent inhibition of tubulin assembly with an IC50 of 0.77 μM and significantly inhibited colchicine binding. nih.govscienceopen.com This suggests that the quinoline core can be a valuable template for developing anticancer agents that disrupt microtubule dynamics.

Furthermore, in the context of malaria, the primary molecular target of 4-aminoquinolines is believed to be heme. asm.org These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole. asm.org

The following table summarizes the key molecular targets identified for 4-aminoquinoline derivatives:

| Molecular Target | Compound Class/Example | Biological Effect |

| Receptor-Interacting Protein Kinase 2 (RIPK2) | 4-aminoquinoline-based derivatives | Inhibition of immune signaling pathways semanticscholar.orgnih.gov |

| Tubulin | 4-(N-cycloamino)quinazolines | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis nih.govscienceopen.com |

| Heme | 4-aminoquinolines (e.g., chloroquine) | Inhibition of hemozoin formation in malaria parasites asm.org |

Interaction with Nucleic Acids (DNA binding, inhibition of DNA synthesis)

The interaction of 4-aminoquinoline derivatives with nucleic acids has been a subject of investigation, although detailed studies specifically on 4-amino-7-methoxy-2-methylquinoline are limited. However, the broader class of 4-aminoquinolines has shown the ability to interact with DNA. This interaction is often cited as a potential mechanism for their biological activities.

While direct evidence for DNA binding and inhibition of DNA synthesis by this compound is not extensively documented in the provided search results, the general understanding of quinoline-containing compounds suggests this as a plausible mechanism of action that warrants further investigation.

Modulation of Enzyme Activities (e.g., protein kinases, dihydropteroate (B1496061) synthase)

A significant mechanism of action for 4-aminoquinoline derivatives is the modulation of various enzyme activities, with a particular focus on protein kinases.

Protein Kinase Inhibition:

Research has demonstrated that 4-aminoquinoline scaffolds are effective in inhibiting protein kinases. A study focused on Receptor-Interacting Protein Kinase 2 (RIPK2) identified a series of 4-aminoquinoline derivatives as potent inhibitors. semanticscholar.orgnih.gov One compound exhibited a high affinity for RIPK2 with an IC50 of 5.1 ± 1.6 nM. semanticscholar.orgnih.gov The study highlighted the importance of the chemical structure, noting that different substitutions on the quinoline ring influenced the inhibitory activity. semanticscholar.org For example, the presence of a methoxy (B1213986) group at a specific position enhanced the activity compared to an unsubstituted phenyl ring. semanticscholar.org

Another study on 4-anilinoquinolines identified a potent inhibitor of Protein Kinase Novel 3 (PKN3) with an IC50 of 1.3 μM in cells. biorxiv.org This research also showed that substitutions on the quinoline ring, such as methoxy and trifluoromethyl groups, influenced the selectivity and potency against different kinases. biorxiv.org

The table below presents data on the inhibitory activity of selected 4-aminoquinoline derivatives against specific protein kinases:

| Compound | Target Kinase | IC50 (nM) |

| Compound 14 (a 4-aminoquinoline derivative) | RIPK2 | 5.1 ± 1.6 semanticscholar.orgnih.gov |

| 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 16 | PKN3 | 1300 (in cells) biorxiv.org |

| 7-cyano analog 26 | PKN3 | 79 biorxiv.org |

Dihydropteroate Synthase Inhibition:

While the provided search results focus primarily on protein kinase inhibition, the broader class of quinoline derivatives has been investigated for their effects on other enzymes. However, specific information regarding the inhibition of dihydropteroate synthase by this compound was not found in the provided results.

Disruption of Cellular Processes (e.g., tubulin assembly, cell division)

The disruption of fundamental cellular processes, particularly those related to cell division, is a key mechanism of action for certain quinoline derivatives.

Tubulin Assembly and Cell Division:

Several studies have highlighted the role of quinoline-based compounds as inhibitors of tubulin polymerization. nih.govscienceopen.com A class of 4-(N-cycloamino)quinazolines, which are structurally related to 4-aminoquinolines, were found to be potent inhibitors of tubulin assembly. nih.govscienceopen.com The most potent compound in one study, 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), exhibited an IC50 of 0.77 μM for tubulin assembly inhibition and caused cell cycle arrest in the G2/M phase. nih.govscienceopen.com This disruption of microtubule formation ultimately leads to the inhibition of cell division. nih.govscienceopen.com

The mechanism of action involves binding to the colchicine site on tubulin. nih.govscienceopen.com Molecular modeling studies have shown that the methoxy group on the phenyl ring of these compounds can form a hydrogen bond with the key amino acid Cys241 in the colchicine binding site, enhancing the binding affinity and inhibitory activity. nih.gov

The following table summarizes the effects of a potent tubulin inhibitor from the 4-(N-cycloamino)quinazoline series:

| Compound | Effect on Tubulin Assembly | IC50 (µM) | Effect on Cell Cycle |

| 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) | Inhibition of polymerization | 0.77 nih.govscienceopen.com | G2/M phase arrest nih.govscienceopen.com |

Induction of Oxidative Stress Pathways

The induction of oxidative stress is another mechanism through which quinoline derivatives can exert their biological effects.

Studies on related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), have shown that they can induce oxidative stress and inflammation. nih.gov In a study using zebrafish, exposure to IQ led to pathological changes in the liver and was found to activate the TLR4/MAPK and TLR4/NF-κB signaling pathways, which are involved in oxidative stress and inflammation. nih.gov

Furthermore, research on novel 8-amino-quinoline derivatives has demonstrated their ability to protect against oxidative stress. nih.gov These compounds were shown to scavenge reactive oxygen species (ROS) and protect cells from H2O2-induced cell death by reducing intracellular ROS generation and decreasing the expression of acrolein, a marker of lipid peroxidation. nih.gov

While direct studies on this compound's role in oxidative stress are not detailed in the provided results, the findings on related quinoline compounds suggest that this is a potential area of biological activity.

Inhibition of Hemozoin Formation in Parasites

A well-established mechanism of action for 4-aminoquinoline antimalarial drugs is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. asm.orgnih.govnih.gov

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. asm.orgnih.gov To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin (also known as β-hematin). asm.orgnih.gov

4-aminoquinoline compounds, such as chloroquine (B1663885), are believed to accumulate in the parasite's acidic food vacuole. nih.gov Here, they form a complex with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of hemozoin. nih.gov This complex formation prevents the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme, which ultimately kills the parasite. asm.orgnih.govnih.gov

Studies have shown that the 4-aminoquinoline nucleus is responsible for complexing with Fe(III)PPIX, and the presence of a 7-chloro group is often required for potent inhibition of β-hematin formation. nih.gov While the specific compound this compound was not the primary focus of these antimalarial studies, the general mechanism of hemozoin inhibition is a hallmark of the 4-aminoquinoline class of compounds.

Computational and in Silico Studies for Rational Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein target, providing insights into the binding mode and affinity.

The quinoline (B57606) scaffold is a recognized pharmacophore that interacts with various biological targets. Molecular docking studies on related quinoline derivatives have provided valuable information on their interactions within specific protein binding pockets.

Tubulin-Colchicine Binding Site: The colchicine (B1669291) binding site on tubulin is a key target for anticancer agents. Microtubules, which are essential for cell division, are formed by the polymerization of α-tubulin and β-tubulin heterodimers. Compounds that interfere with this process can halt cell proliferation. Molecular docking studies on 2-aryl-4-amide-quinoline derivatives, which are structurally related to 4-Amino-7-methoxy-2-methylquinoline, have shown that these molecules can fit effectively into the colchicine binding site. For instance, a derivative labeled G13 was observed to fit well within this pocket, demonstrating its potential as a tubulin polymerization inhibitor. The binding at this site is known to prevent tubulin from adopting the straight conformation necessary for microtubule assembly.

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Docking studies performed on various heterocyclic compounds, including quinoline and quinazoline (B50416) derivatives, have explored their potential as kinase inhibitors. For example, a series of 4-anilino quinazoline derivatives were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Similarly, docking studies on 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ), another related heterocyclic system, revealed a high order of interaction with kinase receptors like VEGFR1 and CHK2. These studies help identify key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the kinase domain.

PBP2a: Penicillin-Binding Protein 2a (PBP2a) is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). While molecular docking is a primary tool for designing novel inhibitors against this target, specific docking studies focusing on this compound against PBP2a were not identified in the reviewed literature.

Beyond identifying the binding site, molecular docking predicts the specific conformation (pose) a ligand adopts and estimates the strength of the interaction (binding affinity), often expressed as a binding energy score in kcal/mol. A lower binding energy value typically indicates a more stable and favorable interaction.

For related quinoline and quinazoline derivatives, docking studies have successfully predicted both binding pose and affinity. In the case of 4-anilino quinazoline derivatives targeting EGFR tyrosine kinase, compounds showed significant binding affinities compared to the standard inhibitor Erlotinib. The predicted poses revealed key interactions with amino acid residues within the active site, which are crucial for their inhibitory activity.

Below is a table summarizing docking results for representative compounds structurally related to this compound against their respective targets.

| Compound/Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (if specified) | Source |

|---|---|---|---|---|

| 4-Anilino Quinazoline (SGQ4) | EGFR Tyrosine Kinase | -7.46 | Not specified | |

| 4-Anilino Quinazoline (DMUQ5) | EGFR Tyrosine Kinase | -7.31 | Not specified | |

| 4-Butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) | VEGFR1 | Not specified | Not specified | |

| 4-Butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) | CHK2 | Not specified | Not specified | |

| 2-Aryl-4-amide-quinoline (G13) | Tubulin (Colchicine Site) | Not specified | Fits well into binding site |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the ligand-protein complex over time, providing deeper insights into its stability.

This technique was used to validate the results of docking studies for 4-anilino quinazoline derivatives with EGFR tyrosine kinase. By simulating the behavior of the docked complex in a biological environment (e.g., in water), researchers can assess whether the predicted binding pose is stable. The simulation can confirm if key interactions, like hydrogen bonds identified in docking, are maintained over time. This validation is crucial for confirming that the compound is likely to remain bound to its target and exert its biological effect.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. These methods provide a fundamental understanding of a molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. For compounds like this compound, DFT can be used to calculate a wide range of properties, including molecular orbital shapes and energies (such as the HOMO and LUMO), electrostatic potential, and the relative energies of different conformations or tautomers.

For instance, studies on related 7-chloro-4-aminoquinolines have considered the potential for amino-imino tautomerism. DFT calculations are an ideal tool to determine the relative stability and electronic properties of these different tautomeric forms, which can significantly influence how the molecule interacts with its biological target.

In Silico Pharmacokinetic Predictions (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in the early phases of drug discovery to predict the pharmacokinetic profile of a compound. Current time information in Bangalore, IN. These computational methods help in identifying potential liabilities and optimizing the chemical structure to improve its drug-like properties before advancing to more resource-intensive in vitro and in vivo testing. For quinoline derivatives, various software and web-based tools such as SwissADME, pkCSM, and Pro-Tox II are commonly employed to generate these predictions. Current time information in Bangalore, IN.

Evaluation of Absorption and Distribution Characteristics

The absorption and distribution of a drug candidate determine its path through the body to the site of action. In silico models predict these characteristics based on the physicochemical properties of the molecule.

Absorption: Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. For quinoline derivatives, computational models often predict high GI absorption. This prediction is typically based on factors like lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. Another important aspect is the compound's permeability, often predicted using models based on Caco-2 cell permeability assays.

Table 1: Illustrative In Silico Predictions for Absorption and Distribution of a Hypothetical Quinoline Derivative

| Parameter | Predicted Value/Classification | Significance |

| Gastrointestinal Absorption | High | Favorable for oral administration. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeant | No | Desirable for peripherally acting drugs to minimize CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of drug efflux from target cells. |

| Plasma Protein Binding (PPB) | >90% | High binding can affect the free drug concentration available for therapeutic action. |

Prediction of Metabolic Pathways and Excretion

Understanding how a compound is metabolized and excreted is vital to predicting its half-life and potential for drug-drug interactions.

Metabolism: The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. For quinoline derivatives, models are used to forecast their metabolic stability and potential to inhibit key CYP enzymes.

Table 2: Example of Predicted Metabolic Profile for a Hypothetical Quinoline Derivative

| Parameter | Prediction | Implication |

| CYP2D6 Inhibitor | Yes | Potential for drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with a wide range of common medications. |

| Metabolic Stability | Moderate | Suggests a reasonable half-life in the body. |

Assessment of Drug-Likeness and Bioavailability Potential

Drug-likeness rules and bioavailability predictions serve as filters to prioritize compounds with a higher probability of becoming successful drugs.

Bioavailability: Oral bioavailability is a composite score that takes into account factors like absorption and metabolism. In silico models provide a bioavailability score, which gives a qualitative estimate of the fraction of an orally administered dose that reaches systemic circulation. For many quinoline derivatives, a favorable bioavailability score is a key objective in their design and optimization.

Table 3: Representative Drug-Likeness and Bioavailability Predictions for a Hypothetical Quinoline Derivative

| Parameter | Value/Violation | Status |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

| PAINS Filter | No alerts | Low likelihood of being a frequent hitter in bioassays. |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced 4-Amino-7-methoxy-2-methylquinoline Derivatives for Enhanced Efficacy

The rational design of novel this compound derivatives is a key strategy to enhance their therapeutic efficacy. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the biological activity of these compounds. nih.govresearchgate.net

Systematic modifications of the 4-aminoquinoline (B48711) scaffold have been a cornerstone of this research. For instance, the nature of the substituent at the 7-position of the quinoline (B57606) ring has been shown to be a critical determinant of activity. nih.govyoutube.com While the 7-chloro-4-aminoquinoline nucleus is common in many active compounds, the introduction of a methoxy (B1213986) group at this position, as in this compound, alters the electronic and steric properties of the molecule, potentially leading to new pharmacological profiles. nih.govnih.gov

Future synthetic efforts will likely focus on creating libraries of derivatives with diverse substitutions at various positions of the quinoline ring and the amino side chain. This will allow for a more comprehensive exploration of the chemical space around the this compound core. Parallel synthesis methodologies can be employed to efficiently generate a wide range of analogs for biological screening. nih.gov The goal is to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Key Substitutions and Their Influence on Activity

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| 7-position | Electron-withdrawing vs. Electron-donating groups | Alters electronic properties, influencing target binding and pharmacokinetic profile. researchgate.netnih.gov |

| 4-amino side chain | Length and nature of the alkyl chain | Affects solubility, basicity, and interaction with biological targets. nih.gov |

| 2-position | Methyl group | Can influence steric interactions within the binding pocket of a target protein. |

Exploration of Novel Biological Targets and Therapeutic Indications